Due to its pleasant fruity and berry-like aroma and flavor, allyl benzoate has been identified as a potential food additive []. However, research on its safety and efficacy in food applications is scarce.
Allyl benzoate can serve as a substrate in organic chemistry reactions for studying various chemical transformations. Its reactive allyl group allows for exploration of different reaction pathways involving allylation [].
Allyl benzoate, also known as benzoic acid 2-propenyl ester, is an organic compound with the molecular formula and a molecular weight of approximately 162.19 g/mol. It is classified as an ester derived from benzoic acid and allyl alcohol, characterized by its pleasant aroma and use in various applications, including fragrance and flavoring industries. The compound features a vinyl group which contributes to its reactivity and versatility in
Research indicates that allyl benzoate exhibits antimicrobial properties, making it useful in preserving food and preventing spoilage. It has been shown to inhibit certain bacteria and fungi, contributing to its application in food preservation . Additionally, studies have suggested potential anti-inflammatory and analgesic effects, although further research is needed to fully elucidate these biological activities .
Allyl benzoate can be synthesized through various methods:
Allyl benzoate finds applications across multiple fields:
Studies on allyl benzoate have focused on its interactions with other compounds. For instance, its photochemical reactivity has been investigated through C–H insertion reactions under UV irradiation. These studies reveal how allyl benzoate can be functionalized to form more complex molecules, highlighting its utility in synthetic organic chemistry .
Allyl benzoate shares structural similarities with several other compounds, particularly esters derived from benzoic acid or containing allylic structures. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzyl acetate | Benzoic acid ester | Derived from benzyl alcohol; used as a solvent and flavoring agent. |
| Methyl benzoate | Benzoic acid ester | Lighter aroma; commonly used in fragrances. |
| Ethyl cinnamate | Cinnamic acid ester | Exhibits strong antimicrobial properties; used in perfumes. |
| Allyl acetate | Acetic acid ester | More volatile; often used in organic synthesis. |
Uniqueness of Allyl Benzoate: Unlike these compounds, allyl benzoate's unique combination of reactivity due to the allyl group and aromatic characteristics from the benzoate moiety makes it particularly valuable for specific synthetic applications and biological activities.
The discovery of allyl benzoate is intertwined with advancements in esterification techniques developed in the 19th and early 20th centuries. While specific records of its initial synthesis are sparse, its preparation likely emerged alongside the broader study of allyl derivatives and benzoic acid esters. Early methods involved direct esterification of allyl alcohol and benzoic acid under azeotropic conditions, a process still employed today. The compound’s structural elucidation and characterization progressed with the advent of modern spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirmed its molecular formula and reactivity. Despite its long-standing presence in chemical literature, allyl benzoate has not been extensively documented in historical research, with only a limited number of studies focusing on its properties until recent decades.
Allyl benzoate occupies a unique niche in organic synthesis due to its dual functional groups: the electron-deficient allyl moiety and the aromatic benzoate ester. These features enable diverse reactivity, making it valuable in several key areas:
Allyl benzoate is a precursor to potassium alkyltrifluoroborates, which are critical in Suzuki-Miyaura cross-coupling reactions. These reactions facilitate carbon-carbon bond formation between aryl halides and triflates, enabling the synthesis of complex organic frameworks. For example, its allyl group participates in transmetallation steps, while the benzoate acts as a stabilizing leaving group.
The compound’s allylic position is prone to stereospecific reductions and rearrangements. Samarium diiodide (SmI$$_2$$)-mediated reductions of allylic benzoates yield regioselective and diastereoselective products, which are pivotal in natural product synthesis. Such reactions often proceed via η$$^3$$-allyl samarium intermediates, highlighting the compound’s utility in constructing chiral centers.
Allyl benzoate’s vinyl group allows participation in polymerization reactions. Its ability to form stable radicals under controlled conditions makes it a candidate for creating cross-linked polymers and functional materials.
Table 1: Key Reactivity Patterns of Allyl Benzoate
Allyl benzoate’s applications span multiple domains, driven by its chemical versatility:
The compound is a staple in synthesizing pharmaceuticals, agrochemicals, and fine chemicals. For instance, it serves as a building block for fragrances and flavorants due to its sweet, berry-like odor. Its ester group can be hydrolyzed to generate benzoic acid derivatives, while the allyl group participates in cycloadditions and allylic substitutions.
Allyl benzoate’s organoleptic properties make it suitable for food flavoring and perfumery. It imparts fruity notes reminiscent of cherry and floral undertones, often used in formulations for candies, beverages, and cosmetic products.
In polymer chemistry, allyl benzoate contributes to the development of resins and coatings. Its incorporation into copolymers enhances thermal stability and mechanical properties, which are critical for industrial adhesives and composites.
Table 2: Industrial Applications of Allyl Benzoate
Allyl benzoate presents as a clear liquid with distinctive sensory characteristics that make it valuable in fragrance and flavoring applications [1] [2]. The compound exhibits a colorless to light yellow to light orange appearance, with the coloration potentially varying based on purity and manufacturing methods [1] [2]. The yellowish tint observed in some preparations may result from older cross-esterification synthesis methods [1].
The organoleptic profile of allyl benzoate is characterized by its fruity odor type, specifically described as possessing a sweet floral cherry berry aroma [1] [3] [4]. This pleasant and distinctive fragrance profile contributes significantly to its commercial applications in the perfume and flavoring industries. The compound's berry-like and cherry-like sensory attributes make it particularly valuable for creating complex fragrance compositions [5] [6].
At standard temperature and pressure conditions, allyl benzoate exists as a liquid phase at room temperature (20°C) [2]. The compound maintains excellent room temperature stability, with research demonstrating no observable decomposition at ambient conditions for periods extending up to one month, as confirmed by proton nuclear magnetic resonance spectroscopy [7]. This thermal stability at room temperature is particularly important for its commercial applications and storage requirements.
The phase behavior of allyl benzoate is consistent with typical aromatic ester compounds, maintaining its liquid state under normal atmospheric conditions. The compound's molecular architecture, featuring both the aromatic benzoate group and the aliphatic allyl moiety, contributes to its stable liquid phase characteristics at ambient temperatures [8].
The boiling point of allyl benzoate is well-established at 242°C under standard atmospheric pressure conditions [9] [2] [10] [11]. This relatively high boiling point reflects the compound's molecular structure and intermolecular forces, particularly the aromatic π-π interactions and dipole-dipole interactions associated with the benzoate ester group.
Under reduced pressure conditions, the boiling point decreases significantly, with reported values of 83-84°C at 5 mmHg [1] [12]. This pressure-dependent boiling point behavior is typical for organic compounds and is utilized in industrial purification processes through vacuum distillation techniques.
The melting point of allyl benzoate is not consistently reported in the available literature, suggesting that the compound may exist as a supercooled liquid at room temperature or have a melting point significantly below ambient conditions [13]. This absence of melting point data is not uncommon for liquid esters that maintain their liquid state across a wide temperature range.
Allyl benzoate exhibits a density of 1.05 g/mL at 20°C, with the specific gravity measured as 1.05 (20/20°C) [1] [9] [2]. This density value indicates that the compound is slightly denser than water, which is consistent with its aromatic ester structure. The specific gravity measurement confirms the compound's density relative to water under standard conditions.
Some sources report slightly different density values, with estimates ranging from 1.043 ± 0.06 g/cm³ to 1.058 g/mL [14] [15], reflecting variations in measurement conditions and purity levels. The generally accepted value of 1.05 g/mL represents the most commonly cited and reliable measurement across multiple sources.
The refractive index of allyl benzoate is reported as 1.5160-1.5190 at 20°C [1] [9] [2]. This optical property is particularly important for quality control and identification purposes in industrial applications. The refractive index value is consistent with aromatic ester compounds and reflects the compound's molecular structure and electron density distribution.
Some sources report slightly different values, with estimates of 1.516 ± 0.02 [15] and 1.52 [2], but these variations fall within the acceptable range for analytical measurements. The refractive index serves as a reliable physical constant for compound identification and purity assessment.
Allyl benzoate demonstrates very limited aqueous solubility, being effectively insoluble in water [1] [8]. This hydrophobic behavior is attributed to the compound's molecular structure, which contains both an aromatic benzoate group and an aliphatic allyl moiety, both of which contribute to its lipophilic character. The poor water solubility is consistent with the compound's relatively high partition coefficient, indicating a strong preference for organic phases over aqueous environments.
Allyl benzoate exhibits excellent solubility in various organic solvents. The compound is soluble in methanol [1] [2] and demonstrates miscibility with alcohol and perfume oils [1] [8]. This broad solubility profile in organic media makes it particularly valuable for formulation applications in the fragrance and flavoring industries.
The compound shows poor solubility in propylene glycol [1] [8], which is noteworthy given propylene glycol's intermediate polarity. This selective solubility behavior reflects the compound's specific molecular interactions and polarity characteristics. The miscibility with perfume oils is particularly important for its commercial applications, allowing for easy incorporation into complex fragrance formulations.
The octanol-water partition coefficient of allyl benzoate is reported as LogP 3.024 (estimated) [1] [8]. This value indicates that the compound has a strong preference for the organic phase (octanol) over the aqueous phase (water), with a partition ratio of approximately 1,000:1 in favor of the organic phase.
The LogP value of 3.024 classifies allyl benzoate as a moderately lipophilic compound, which correlates well with its observed solubility characteristics. This partition coefficient is consistent with the compound's molecular structure, featuring both aromatic and aliphatic components that contribute to its hydrophobic character. The LogP value is particularly relevant for understanding the compound's behavior in biological systems and environmental fate studies.